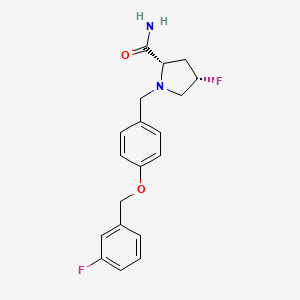
Mao-B-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mao-B-IN-6 is a compound known for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the oxidative deamination of neurotransmitters such as dopamine, phenylethylamine, and benzylamine . This compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating neurodegenerative diseases like Parkinson’s disease .
Métodos De Preparación
The synthesis of Mao-B-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinolin-2-one scaffold, which is crucial for the compound’s selectivity towards MAO-B . The reaction conditions often involve the use of hydrophobic and electron-withdrawing reagents to enhance the inhibitory activity . Industrial production methods may include high-throughput screening assays to identify potent inhibitors and optimize the synthetic route for large-scale production .
Análisis De Reacciones Químicas
Mao-B-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are significant, especially in modifying the quinolin-2-one scaffold to enhance selectivity and potency.
Common reagents used in these reactions include hydrophobic and electron-withdrawing agents, which help in achieving the desired chemical transformations . The major products formed from these reactions are typically more potent and selective MAO-B inhibitors .
Aplicaciones Científicas De Investigación
Mao-B-IN-6 has a wide range of scientific research applications:
Mecanismo De Acción
Mao-B-IN-6 exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B). This inhibition increases the synaptic availability of neurotransmitters like dopamine, which is crucial for maintaining normal brain function . The molecular targets include the active site of MAO-B, where the compound binds and prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters . The pathways involved are primarily related to neurotransmitter metabolism and the regulation of oxidative stress .
Comparación Con Compuestos Similares
Mao-B-IN-6 is compared with other MAO-B inhibitors such as rasagiline and selegiline. While all these compounds inhibit MAO-B, this compound is unique due to its higher selectivity and potency . Similar compounds include:
Rasagiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with similar applications but different pharmacokinetic properties.
Safinamide: A newer MAO-B inhibitor with additional mechanisms of action, including modulation of glutamate release.
This compound stands out due to its unique quinolin-2-one scaffold, which provides enhanced selectivity and potency compared to other inhibitors .
Propiedades
Fórmula molecular |
C19H20F2N2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(2S,4S)-4-fluoro-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H20F2N2O2/c20-15-3-1-2-14(8-15)12-25-17-6-4-13(5-7-17)10-23-11-16(21)9-18(23)19(22)24/h1-8,16,18H,9-12H2,(H2,22,24)/t16-,18-/m0/s1 |
Clave InChI |
LQAIMOYHJBOUSX-WMZOPIPTSA-N |
SMILES isomérico |
C1[C@@H](CN([C@@H]1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)F |
SMILES canónico |
C1C(CN(C1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


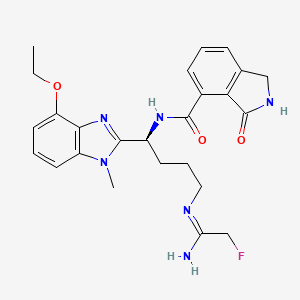
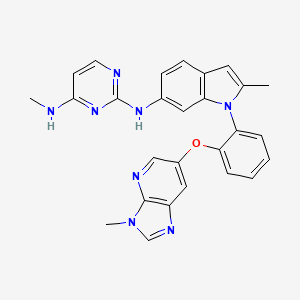
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)

![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
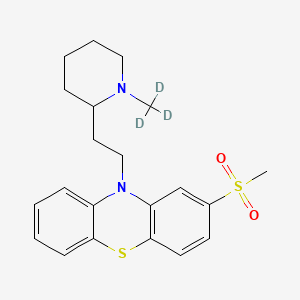
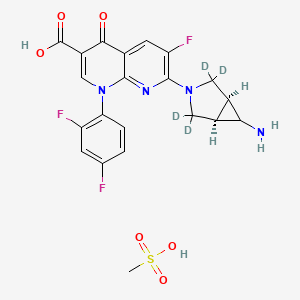
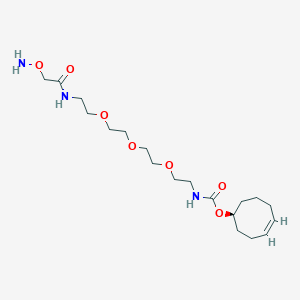
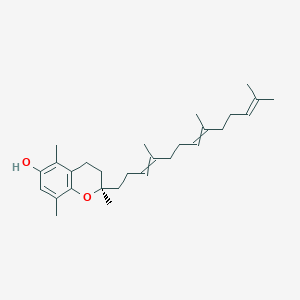
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
